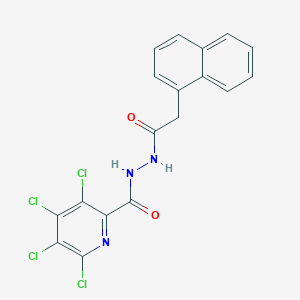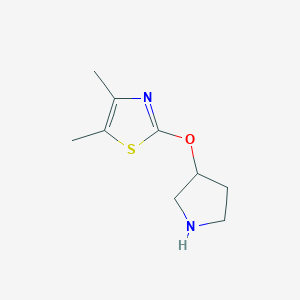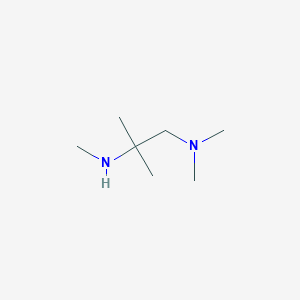
2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide, also known as TCA, is a synthetic compound that has been extensively studied for its potential use in scientific research. TCA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
The mechanism of action of 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide has a number of different biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2. 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and to reduce the production of reactive oxygen species (ROS). In addition, 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide is its versatility in scientific research. 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide has been shown to have a variety of different biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. Additionally, 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide is its potential toxicity. 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide has been shown to be cytotoxic at high concentrations, and caution should be exercised when using 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide in lab experiments.
Direcciones Futuras
There are a number of different future directions for the study of 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide. One potential area of research is the development of novel 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide derivatives with improved pharmacological properties. Another potential area of research is the investigation of the mechanism of action of 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide, which is not fully understood. Additionally, 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide could be further studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Métodos De Síntesis
2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide can be synthesized through a multi-step process that involves the reaction of naphthalene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride can then be reacted with 3,4,5,6-tetrachloro-2-pyridinecarboxylic acid hydrazide to form the final product, 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide.
Aplicaciones Científicas De Investigación
2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide has been used in a number of different scientific research applications, including studies of cancer, inflammation, and oxidative stress. 2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of different diseases.
Propiedades
IUPAC Name |
3,4,5,6-tetrachloro-N'-(2-naphthalen-1-ylacetyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl4N3O2/c19-13-14(20)16(23-17(22)15(13)21)18(27)25-24-12(26)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLJAMDBOMLTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N'-(3,4,5,6-tetrachloropyridine-2-carbonyl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2746774.png)

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2746777.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2746778.png)
![6-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2746779.png)

![2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2746785.png)
![1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2746787.png)
![Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate](/img/structure/B2746789.png)

